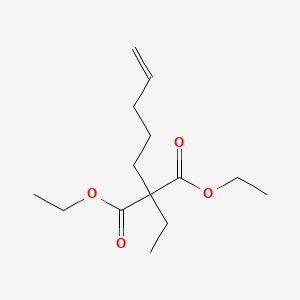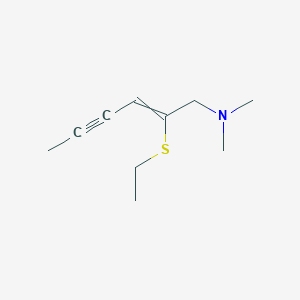
2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine is an organic compound characterized by the presence of an ethylsulfanyl group attached to a hex-2-en-4-yn-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine typically involves multi-step organic reactions. One common method involves the alkylation of a suitable amine precursor with an ethylsulfanyl group under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions
2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or alkanes.
Substitution: Halogenated amines or other substituted derivatives.
科学的研究の応用
2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress or signal transduction.
類似化合物との比較
Similar Compounds
- 2-(Methylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine
- 2-(Propylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine
- 2-(Butylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine
Uniqueness
2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties compared to its methyl, propyl, or butyl analogs
特性
CAS番号 |
61285-44-7 |
|---|---|
分子式 |
C10H17NS |
分子量 |
183.32 g/mol |
IUPAC名 |
2-ethylsulfanyl-N,N-dimethylhex-2-en-4-yn-1-amine |
InChI |
InChI=1S/C10H17NS/c1-5-7-8-10(12-6-2)9-11(3)4/h8H,6,9H2,1-4H3 |
InChIキー |
MJYQYNQEYQWDKG-UHFFFAOYSA-N |
正規SMILES |
CCSC(=CC#CC)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)

![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
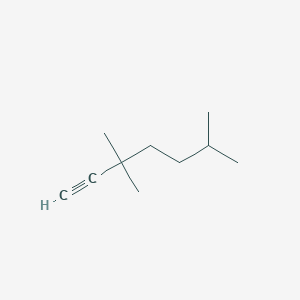
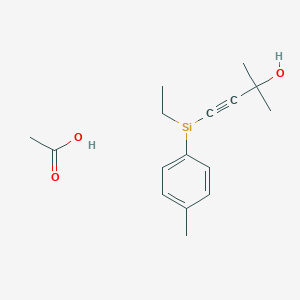

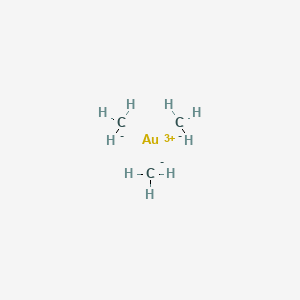

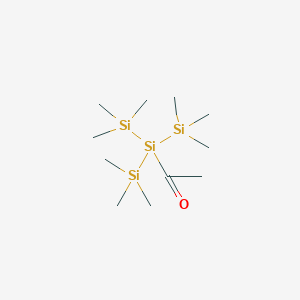
![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)
